molecular formula C18H18N4O2S B2658572 2-((6-(2,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 922901-12-0

2-((6-(2,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2658572
CAS RN: 922901-12-0
M. Wt: 354.43
InChI Key: PUKALSZIXOSEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-(2,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Applications

  • A study by Flefel et al. (2018) detailed the synthesis of novel pyridine and fused pyridine derivatives, which included the structural backbone similar to the specified compound. These derivatives were evaluated for antimicrobial and antioxidant activities, demonstrating their potential in medicinal chemistry applications (Flefel et al., 2018).

Biological Activities and Synthesis of Heterocycles

  • Research by Zaki et al. (2016) focused on the regioselectivity of 1,3-dipolar cycloadditions and the antimicrobial activity of various synthesized heterocycles, including isoxazoline and pyrazolo[3,4-d]pyridazine derivatives. These compounds showed promising antimicrobial activities, underlining the therapeutic potential of the core structure (Zaki et al., 2016).

Synthesis of Pyridazin-3-one and Related Derivatives

  • Ibrahim and Behbehani (2014) reported on the synthesis of a new class of pyridazin-3-one derivatives. The study elaborates on the reaction mechanisms and the potential of these compounds in creating fused azines, highlighting the chemical diversity and applications of such molecules in developing pharmacologically active agents (Ibrahim & Behbehani, 2014).

Antimicrobial and Antioxidant Activities

  • Novel phthalazinone derivatives, as described by Fatehia and Mohamed (2010), were synthesized and tested for in vitro antibacterial activities. The study showcases the potential of structurally related compounds to the queried chemical in combating microbial growth, thus contributing to the development of new antimicrobial agents (Fatehia & Mohamed, 2010).

Cytotoxic Heterocyclic Compounds

  • Shaker and Marzouk (2016) investigated the synthesis of cytotoxic heterocyclic compounds starting from a (pyridazinyl)acetate derivative. This research highlights the potential anticancer applications of compounds structurally related to the specified molecule, demonstrating their efficacy against various human tumor cell lines (Shaker & Marzouk, 2016).

properties

IUPAC Name

2-[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-11-4-5-14(12(2)8-11)15-6-7-18(21-20-15)25-10-17(23)19-16-9-13(3)24-22-16/h4-9H,10H2,1-3H3,(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKALSZIXOSEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=NOC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(2,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

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